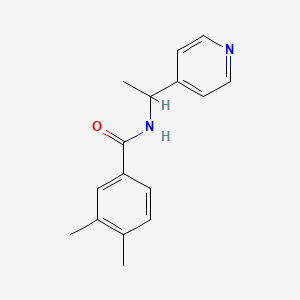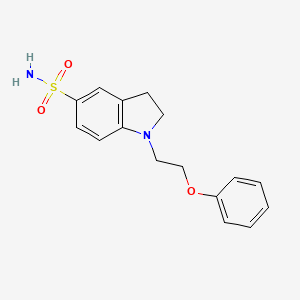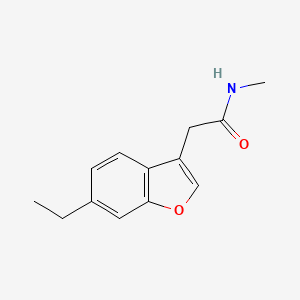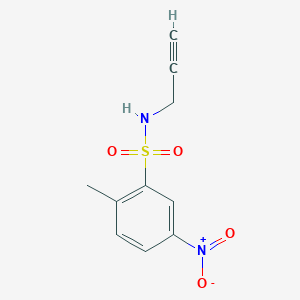![molecular formula C16H22N4O B7461308 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This molecule is a pyridopyrimidine derivative that has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of various kinases such as AKT and ERK, which are involved in cell signaling pathways. The inhibition of these enzymes and kinases leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential therapeutic applications. This compound has shown promising results in pre-clinical studies and has potential in the treatment of various diseases. Additionally, this molecule has been found to possess anti-inflammatory and neuroprotective properties, which makes it a potential candidate for the treatment of inflammatory and neurological disorders.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this molecule is complex and requires specialized equipment and expertise. Moreover, the cost of synthesizing this compound is high, which limits its availability for research purposes.
未来方向
There are several future directions for the research on 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this molecule can provide insights into its therapeutic applications and can aid in the development of more potent analogs.
Another direction is to explore the potential of this compound in combination therapy. Combining this molecule with other chemotherapeutic agents or targeted therapies can enhance its efficacy and reduce the risk of drug resistance.
Furthermore, investigating the pharmacokinetics and pharmacodynamics of this molecule can aid in the development of dosing regimens and can provide insights into its safety and toxicity profile.
Conclusion:
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidine derivative that has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The synthesis of this molecule is complex and requires specialized equipment and expertise. This compound has been found to exhibit various biochemical and physiological effects and has shown promising results in pre-clinical studies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in combination therapy.
合成方法
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2-chloro-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one.
科学研究应用
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its pharmacological properties. This compound has shown potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-proliferative activity against cancer cells and has shown promising results in pre-clinical studies. Additionally, this molecule has been found to possess anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis. Moreover, this compound has been shown to have neuroprotective effects and has potential in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-18-6-8-19(9-7-18)12-14-10-16(21)20-11-13(2)4-5-15(20)17-14/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAYYKXNGQDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)N3C=C(C=CC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)

![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-piperidin-1-ylmethanone](/img/structure/B7461252.png)



![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461280.png)
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
